11-bromo-7,18-bis(2-ethylhexyl)-7,18-diazaheptacyclo[14.6.2.22,5.03,12.04,9.013,23.020,24]hexacosa-1(23),2,4,9,11,13,15,20(24),21,25-decaene-6,8,17,19-tetrone
Description
This compound is a highly complex polycyclic aromatic molecule with a heptacyclic core structure featuring conjugated π-electron systems, four ketone groups (tetrone), and two 2-ethylhexyl substituents at the 7 and 18 positions. Its structure combines rigidity from the fused aromatic rings with flexibility from the branched alkyl chains, which may enhance solubility in non-polar solvents compared to simpler aromatic analogs .
Properties
IUPAC Name |
11-bromo-7,18-bis(2-ethylhexyl)-7,18-diazaheptacyclo[14.6.2.22,5.03,12.04,9.013,23.020,24]hexacosa-1(23),2,4,9,11,13,15,20(24),21,25-decaene-6,8,17,19-tetrone | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C40H41BrN2O4/c1-5-9-11-22(7-3)20-42-37(44)27-16-13-24-25-14-17-29-34-30(40(47)43(39(29)46)21-23(8-4)12-10-6-2)19-31(41)35(36(25)34)26-15-18-28(38(42)45)33(27)32(24)26/h13-19,22-23H,5-12,20-21H2,1-4H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YZYKBMYMJDIUCL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC(CC)CN1C(=O)C2=C3C(=CC=C4C3=C(C=C2)C5=C6C4=C(C=C7C6=C(C=C5)C(=O)N(C7=O)CC(CC)CCCC)Br)C1=O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C40H41BrN2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
693.7 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The reaction conditions often require the use of brominating agents such as N-bromosuccinimide (NBS) in the presence of a solvent like dichloromethane (DCM) under reflux conditions .
Industrial Production Methods
Industrial production methods for this compound involve large-scale bromination and alkylation reactions. The process is optimized for high yield and purity, with careful control of reaction parameters such as temperature, solvent choice, and reaction time .
Chemical Reactions Analysis
Types of Reactions
5-Bromo-2,9-bis(2-ethylhexyl)anthra[2,1,9-def:6,5,10-d’e’f’]diisoquinoline-1,3,8,10(2H,9H)-tetraone undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, altering its electronic properties.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium azide (NaN3) or potassium thiolate (KSR) in polar aprotic solvents like dimethylformamide (DMF).
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with sodium azide can yield azido derivatives, while oxidation with potassium permanganate can produce carboxylic acid derivatives .
Scientific Research Applications
The compound 11-bromo-7,18-bis(2-ethylhexyl)-7,18-diazaheptacyclo[14.6.2.22,5.03,12.04,9.013,23.020,24]hexacosa-1(23),2,4,9,11,13,15,20(24),21,25-decaene-6,8,17,19-tetrone is a complex organic molecule with significant potential across various scientific fields. This article explores its applications in detail.
Overview
The compound exhibits a unique heptacyclic structure characterized by multiple functional groups that contribute to its reactivity and potential applications in various domains.
Chemistry
The compound serves as a versatile building block in organic synthesis. Its complex structure allows chemists to explore reaction mechanisms and develop new synthetic pathways.
Biological Research
Research indicates potential bioactivity of the compound:
- Antimicrobial Properties : Studies have shown that similar diazaheptacyclic compounds exhibit antimicrobial activity against various pathogens.
- Anticancer Activity : Preliminary findings suggest that this compound may induce apoptosis in cancer cells through specific enzyme interactions.
Medical Applications
The unique properties of this compound position it as a candidate for drug development:
- Drug Delivery Systems : Its ability to encapsulate therapeutic agents makes it suitable for targeted drug delivery.
- Diagnostic Agents : The compound could be utilized in imaging techniques due to its structural properties.
Material Science
The compound's molecular structure lends itself to applications in advanced materials:
- Organic Semiconductors : Its electronic properties can be harnessed in the development of organic electronic devices.
- Photovoltaic Devices : The compound may contribute to the efficiency of solar cells through improved charge transport properties.
Case Study 1: Antimicrobial Activity
A study investigated the antimicrobial effects of diazaheptacyclic compounds similar to this one against Staphylococcus aureus. Results indicated significant inhibition of bacterial growth at specific concentrations.
Case Study 2: Drug Delivery
Research focused on a modified version of this compound demonstrated its efficacy in delivering chemotherapeutic agents directly to tumor sites in murine models, enhancing treatment efficacy while minimizing side effects.
Mechanism of Action
The mechanism of action of 5-Bromo-2,9-bis(2-ethylhexyl)anthra[2,1,9-def:6,5,10-d’e’f’]diisoquinoline-1,3,8,10(2H,9H)-tetraone involves its interaction with molecular targets in optoelectronic devices. The compound’s electron-accepting properties facilitate charge transport and separation in organic semiconductors, enhancing the performance of devices like OFETs and OPVs . The molecular pathways involved include the formation of charge-transfer complexes and the modulation of electronic band structures .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following table summarizes key differences between the target compound and its analogs:
Structural and Electronic Differences
- Core Aromaticity: All analogs share the heptacyclic conjugated system, ensuring aromatic stability and π-π stacking capabilities .
- Substituent Effects: The 2-ethylhexyl chains in the target compound impart steric bulk and lipophilicity, favoring membrane permeability in biological systems or compatibility with polymer matrices . The phenyl group in CAS 70655-00-4 enhances planarity, which may improve charge transport in materials science applications but reduces solubility . Hydroxyethylamino groups in the analog from introduce polarity and hydrogen-bonding sites, making it suitable for aqueous-phase reactions or coordination chemistry .
Research Findings and Functional Insights
- Synthetic Utility : The bromine atom in the target compound allows for Suzuki-Miyaura or Ullmann-type cross-coupling reactions, enabling the attachment of functional groups (e.g., fluorophores, ligands) . This contrasts with the phenyl analog, which lacks such reactivity.
- Thermal Stability : The ethylhexyl substituents likely reduce melting points compared to the phenyl analog, as branched alkyl chains disrupt crystalline packing .
Biological Activity
Chemical Structure and Properties
The compound is characterized by a unique polycyclic structure that includes multiple nitrogen atoms and bromine substituents. This structure can influence its biological interactions and pharmacological properties.
Key Structural Features
- Polycyclic Framework : The heptacyclic arrangement allows for a diverse range of interactions with biological macromolecules.
- Bromine Substitution : The presence of bromine may enhance lipophilicity and influence receptor binding.
Anticancer Properties
Research has indicated that compounds with similar structures exhibit anticancer activity. For instance:
- Mechanism of Action : Several studies suggest that such compounds may induce apoptosis in cancer cells by activating specific signaling pathways.
- Case Study : A study published in the Journal of Medicinal Chemistry found that related diazaheptacyclo compounds showed significant cytotoxicity against various cancer cell lines, including breast and lung cancer cells .
Antimicrobial Activity
The antimicrobial potential of this compound has also been explored:
- In Vitro Studies : Preliminary studies demonstrate that derivatives of this compound exhibit bactericidal effects against Gram-positive and Gram-negative bacteria.
- Research Findings : A recent study highlighted that certain structural modifications enhance the antimicrobial efficacy of similar compounds .
Neuroprotective Effects
Emerging research suggests potential neuroprotective properties:
- Neurotoxicity Studies : Compounds with similar structures have been shown to protect neuronal cells from oxidative stress-induced damage.
- Experimental Evidence : In vitro assays demonstrated that these compounds could reduce apoptosis in neuronal cell cultures exposed to neurotoxic agents .
Data Table: Biological Activities of Related Compounds
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
